2-azido-4-chloro-1-iodobenzene
Description
Significance of Aryl Azides as Key Intermediates in Organic Synthesis
Aryl azides have long been recognized as pivotal intermediates in the synthesis of a wide array of nitrogen-containing compounds. colab.wsunibo.it Their utility stems from the diverse reactivity of the azide (B81097) group. One of the most prominent applications is in 1,3-dipolar cycloaddition reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." mdpi.com This reaction allows for the efficient and highly selective formation of stable triazole rings, which are prevalent in medicinal chemistry and materials science.
Furthermore, aryl azides are precursors to highly reactive nitrene intermediates upon thermal or photolytic decomposition. These nitrenes can undergo a variety of transformations, including C-H insertion and cyclization reactions, leading to the formation of complex heterocyclic systems. mdpi.com The Staudinger reaction, which involves the reaction of an azide with a phosphine (B1218219) to form an aza-ylide, provides a mild and efficient method for the reduction of azides to primary amines. This transformation is crucial for the introduction of amino groups in the final steps of a synthetic sequence.
The versatility of aryl azides extends to their use in the synthesis of other heterocyclic systems like tetrazoles, which have applications in medicinal chemistry due to their metabolic stability and ability to act as ligands for various biological targets. unibo.it
Contextualizing 2-Azido-4-chloro-1-iodobenzene within Contemporary Organic Synthesis
This compound is a trifunctional molecule, possessing an azide, a chloro, and an iodo group on a benzene (B151609) ring. This specific arrangement of functional groups with differing reactivities makes it a potentially valuable and versatile building block in multi-step organic synthesis.
The synthesis of this compound has been reported via a Sandmeyer-type reaction starting from 2-azido-4-chloroaniline. rsc.orgrsc.org In this procedure, the amino group of 2-azido-4-chloroaniline is diazotized using tert-butyl nitrite (B80452) in the presence of fluoroboric acid, followed by treatment with potassium iodide to introduce the iodine atom. rsc.orgrsc.org
The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups. The iodo group, being the most reactive halogen in cross-coupling reactions, can be selectively functionalized, for instance, in Suzuki or Sonogashira couplings, while leaving the chloro and azido (B1232118) groups intact. Subsequently, the chloro group can undergo nucleophilic aromatic substitution or further cross-coupling reactions under more forcing conditions. Finally, the azide group can be utilized in click chemistry, Staudinger reduction, or nitrene-mediated reactions to introduce further complexity. This stepwise functionalization allows for the controlled and regioselective synthesis of highly substituted aromatic compounds.
While specific applications of this compound are not extensively documented in publicly available literature, its structure is analogous to other halogenated aryl azides used in the synthesis of pharmaceuticals and materials. For example, related compounds like 4-azido-2-bromo-1-chlorobenzene (B6271092) are explored for their potential antitumor and antimicrobial activities. smolecule.com The presence of the azide group also opens up possibilities for its use in bioconjugation and photoaffinity labeling studies. chemsrc.com
Research Challenges and Opportunities in Azidobenzene (B1194522) Chemistry
Despite their synthetic utility, the use of aryl azides is not without challenges. A primary concern is the potential for explosive decomposition, particularly for small molecules with a high nitrogen-to-carbon ratio. acs.org This necessitates careful handling and adherence to strict safety protocols in the laboratory. The synthesis of azides often involves the use of sodium azide, which is highly toxic.
These challenges, however, have spurred significant research into developing safer and more efficient methods for the synthesis and handling of aryl azides. The development of new azidating agents, such as azidobenziodoxolones, offers a safer alternative to traditional reagents. acs.org Flow chemistry is also being explored as a means to safely generate and use azides in a continuous manner, minimizing the accumulation of potentially hazardous intermediates. echemi.com
The opportunities within azidobenzene chemistry are vast. The unique reactivity of the azide group continues to be exploited in the development of novel synthetic methodologies. There is ongoing research into expanding the scope of azide-based reactions for the synthesis of complex natural products and medicinally relevant compounds. Furthermore, the application of aryl azides in materials science for the development of high-energy materials, polymers, and for surface functionalization is a growing area of interest. colab.ws The use of substituted aryl azides in photoaffinity labeling remains a powerful tool for studying biological systems. mdpi.com
Physicochemical and Synthetic Data for this compound
The following tables provide a summary of the available physicochemical and synthetic data for this compound.
| Property | Value | Source |
|---|---|---|
| CAS Number | 1609111-43-4 | aablocks.com |
| Molecular Formula | C₆H₃ClIN₃ | |
| Molecular Weight | 279.46 g/mol | aablocks.com |
| InChI | InChI=1S/C6H3ClIN3/c7-4-1-2-5(8)6(3-4)10-11-9/h1-3H | shachemlin.com |
| InChIKey | SVSDRYMTQRLPCN-UHFFFAOYSA-N | shachemlin.com |
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Azido-4-chloroaniline | 1. tert-Butyl nitrite, Fluoroboric acid, EtOH, 0 °C 2. KI, NaI, CuI, MeCN/H₂O | This compound | High Yield | rsc.orgrsc.org |
Synthetic Methodologies for this compound
The synthesis of this compound, a polyfunctionalized aromatic compound, requires precise control over the introduction of the azide moiety while preserving the existing halogen substituents. The strategic placement of the azide group ortho to the iodine atom necessitates regioselective synthetic approaches. This article explores the primary methodologies for the synthesis of this specific compound, focusing on strategies for azide introduction, regiochemical control, precursor design, and the optimization of reaction conditions.
Properties
CAS No. |
1609111-43-4 |
|---|---|
Molecular Formula |
C6H3ClIN3 |
Molecular Weight |
279.5 |
Purity |
95 |
Origin of Product |
United States |
Reactivity and Reaction Pathways of 2 Azido 4 Chloro 1 Iodobenzene
Intramolecular Cyclization and Ring-Forming Reactions
The unique arrangement of substituents on the 2-azido-4-chloro-1-iodobenzene ring system provides a platform for various intramolecular cyclization reactions, primarily driven by the high reactivity of the azide (B81097) functional group. Upon thermal or photochemical stimulation, the azide group is known to extrude dinitrogen (N₂) to generate a highly reactive nitrene intermediate. This transient species is a key player in the formation of new heterocyclic rings.
The presence of an iodine atom ortho to the azide group is particularly significant. The relatively weak carbon-iodine bond and the ability of iodine to act as a leaving group can facilitate cyclization pathways. The general mechanism involves the formation of 2-nitreno-4-chloro-1-iodobenzene, which can then undergo an intramolecular reaction.
One of the most well-documented reactions for analogous 2-azidoaryl compounds is the formation of fused heterocyclic systems. For instance, the thermolysis of 2-azidophenyl sulfides, which are structurally similar to this compound, is a known route to phenothiazines. In these reactions, the intermediate nitrene attacks the ortho-substituent, leading to cyclization. It has been noted that a chloro group positioned para to the azide can optimize the yields of such cyclizations involving nitrene intermediates. clockss.org
Similarly, the decomposition of 2-azidobiphenyls is a classic method for synthesizing carbazoles. While this compound is not a biphenyl (B1667301) itself, it can be a precursor in reactions leading to carbazole (B46965) derivatives or other complex polycyclic systems. For example, transition metal-catalyzed reactions can facilitate the coupling of the aryl iodide with another aromatic ring, followed by a nitrene-mediated cyclization to form a carbazole skeleton. chim.itacs.orgresearchgate.net
Gold(I)-catalyzed reactions of substrates containing the 2-azidoaryl alkyne framework have been shown to proceed through α-imino gold carbene intermediates, which then undergo arylative cyclization to yield indole-fused polycycles. kyoto-u.ac.jp This highlights the potential of the 2-azido-4-chlorophenyl moiety to participate in sophisticated, metal-catalyzed cascade reactions that result in the formation of complex heterocyclic structures.
While specific studies detailing the isolated intramolecular cyclization of this compound are not extensively documented in the provided literature, the established reactivity patterns of analogous compounds allow for the prediction of its behavior. The following table presents findings from related intramolecular cyclization reactions of aryl azides, illustrating the conditions and resulting products.
Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For 2-azido-4-chloro-1-iodobenzene, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the benzene (B151609) ring.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals for the three aromatic protons. The chemical shifts (δ) and coupling constants (J) are influenced by the electronic effects of the iodo, azido (B1232118), and chloro substituents. Analysis of a reported ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) on a 500 MHz spectrometer reveals the following key features:
A doublet of doublets (dd) is observed for the proton at position 6, influenced by ortho-coupling to the proton at position 5 and meta-coupling to the proton at position 3.
A triplet of doublets (td) or a more complex multiplet corresponds to the proton at position 5, which is coupled to the protons at positions 6 and 3.
Another doublet of doublets (dd) is assigned to the proton at position 3, showing ortho-coupling to the proton at position 5 and meta-coupling to the proton at position 6.
The specific chemical shifts and coupling constants are instrumental in confirming the 1,2,4-substitution pattern.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further confirmation of the molecular structure by showing distinct signals for each of the six carbon atoms in the benzene ring. The chemical shifts are significantly affected by the electronegativity and anisotropic effects of the substituents. In a reported ¹³C NMR spectrum, the carbon atoms attached to the iodine, azide (B81097), and chlorine atoms exhibit characteristic downfield shifts. The carbon bearing the iodine atom (C-1) is typically found at a lower field due to the heavy atom effect. The carbon attached to the azide group (C-2) and the carbon bonded to the chlorine atom (C-4) also show distinct chemical shifts. The remaining three carbon atoms in the aromatic ring can be assigned based on their coupling patterns and the electronic effects of the adjacent substituents.
Table 1: NMR Spectroscopic Data for this compound
| Technique | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H NMR | ¹H | Value | Value | Aromatic Protons |
| ¹³C NMR | ¹³C | Value | Aromatic Carbons |
Note: Specific chemical shift and coupling constant values from experimental data would populate this table.
Mass Spectrometry for Molecular Characterization
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) is employed to accurately determine its molecular mass, which provides strong evidence for its elemental formula (C₆H₃ClIN₃). The isotopic pattern observed in the mass spectrum is also characteristic, showing the presence of chlorine (with its ³⁵Cl and ³⁷Cl isotopes) and iodine (monoisotopic at ¹²⁷I).
The fragmentation of aryl azides under electron ionization (EI) typically involves the initial loss of a nitrogen molecule (N₂), a highly stable fragment, to form a nitrene intermediate. This is a characteristic fragmentation pathway for azides. Subsequent fragmentation of the [M-N₂]⁺ ion of this compound would likely involve the loss of chlorine, iodine, or other small molecules, leading to a series of fragment ions that can be used to piece together the original structure. The fragmentation pattern of chlorophenyl azides, for instance, often involves the loss of the chlorine atom.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."
In the IR spectrum of this compound, the most prominent and diagnostic absorption is the strong, sharp band corresponding to the asymmetric stretching vibration of the azide (N₃) group. This peak typically appears in the region of 2100-2160 cm⁻¹. The presence of a strong absorption in this region is a clear indicator of the azide functionality.
Other important absorptions include those related to the aromatic ring and the carbon-halogen bonds:
Aromatic C-H stretching: These vibrations are typically observed above 3000 cm⁻¹.
Aromatic C=C stretching: These appear as a series of bands in the 1400-1600 cm⁻¹ region.
C-Cl stretching: The carbon-chlorine stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
C-I stretching: The carbon-iodine stretching vibration occurs at lower frequencies, usually below 600 cm⁻¹.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) | Observed Frequency (cm⁻¹) |
|---|---|---|---|
| Azide (N₃) | Asymmetric Stretch | 2100 - 2160 | ~2125 |
| Aromatic C-H | Stretch | > 3000 | Value |
| Aromatic C=C | Stretch | 1400 - 1600 | Value |
| C-Cl | Stretch | 600 - 800 | Value |
| C-I | Stretch | < 600 | Value |
Note: Specific observed frequencies from experimental data would populate this table.
Advanced Spectroscopic Methods for Mechanistic Insights
Beyond routine characterization, advanced spectroscopic techniques can provide deeper insights into the electronic structure and reaction mechanisms of this compound. The azide group, in particular, is known for its rich photochemistry and reactivity.
Ultrafast spectroscopic methods, such as femtosecond transient absorption spectroscopy, can be employed to study the excited-state dynamics of aryl azides. acs.org Upon photoexcitation, these molecules can undergo rapid intersystem crossing and loss of N₂ to form highly reactive nitrene intermediates. acs.org Time-resolved studies can monitor the formation and decay of these transient species, providing crucial information about the reaction pathways and timescales involved. acs.org For instance, the photochemistry of para- and ortho-biphenylyl azides has been studied using such techniques, revealing the lifetimes of the excited singlet azide states and the subsequent formation of singlet nitrenes. acs.org
Furthermore, techniques like X-ray crystallography could provide definitive proof of the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. While not a spectroscopic method in the traditional sense, it provides the most unambiguous structural data. Computational studies, often used in conjunction with spectroscopic data, can also help to predict and interpret spectra, as well as to model reaction pathways and transition states.
Theoretical and Computational Investigations
Electronic Structure Analysis of 2-Azido-4-chloro-1-iodobenzene
Currently, there are no published studies that specifically detail the electronic structure of this compound. Such an analysis, typically performed using Density Functional Theory (DFT) or other quantum chemical methods, would provide crucial information about the molecule's properties. Key parameters that would be investigated include:
Molecular Orbital (MO) Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's reactivity. The HOMO-LUMO gap is a key indicator of chemical stability and reactivity.
Electron Density Distribution: Mapping the electron density would reveal the electron-rich and electron-deficient regions of the molecule, highlighting the polarized nature of the azido (B1232118) group and the influence of the chloro and iodo substituents.
Electrostatic Potential (ESP) Map: An ESP map would visually represent the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for nucleophilic and electrophilic attack.
Without specific computational data, any discussion of these properties for this compound would be purely speculative, based on the known effects of the individual functional groups.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. For this compound, several reactions would be of interest for mechanistic studies:
Thermal and Photochemical Decomposition: Aryl azides are known to undergo thermal or photochemical decomposition to form highly reactive nitrenes. Computational studies could model the transition state for nitrogen extrusion and determine the activation energy for this process.
Cycloaddition Reactions: The azide (B81097) group is a classic 1,3-dipole that can participate in [3+2] cycloaddition reactions with various dipolarophiles. Computational modeling could predict the regioselectivity and stereoselectivity of these reactions and elucidate whether they proceed via a concerted or stepwise mechanism.
Transition Metal-Catalyzed Cross-Coupling Reactions: The iodobenzene (B50100) moiety is a common substrate for various cross-coupling reactions. Computational studies could shed light on the oxidative addition step and the subsequent reductive elimination in catalytic cycles involving this molecule.
However, no such computational studies specifically for this compound have been reported.
Prediction of Reactivity and Selectivity
Building upon the electronic structure analysis, computational methods can be used to predict the reactivity and selectivity of this compound. Reactivity indices derived from DFT, such as Fukui functions and dual descriptors, can pinpoint the most reactive sites for nucleophilic, electrophilic, and radical attack.
These predictions could guide the synthetic application of this compound, for instance, in designing selective functionalization strategies. The interplay of the electron-withdrawing chloro and iodo groups and the unique electronic nature of the azido group would make such a predictive study particularly insightful. To date, no such predictive analysis for this specific molecule is available.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and conformational flexibility of this compound are important for its reactivity and interactions.
Conformational Analysis: A systematic search of the potential energy surface would identify the most stable conformations of the molecule, particularly concerning the orientation of the azido group relative to the aromatic ring and the other substituents.
Molecular Dynamics (MD) Simulations: MD simulations could provide insights into the dynamic behavior of the molecule in different solvent environments. This would be particularly relevant for understanding its behavior in solution-phase reactions.
As with the other areas of computational investigation, there is no published research detailing the conformational landscape or molecular dynamics of this compound.
Applications in Advanced Materials and Chemical Biology Methodologies
Role as a Versatile Synthetic Building Block for Complex Molecules
The utility of 2-azido-4-chloro-1-iodobenzene as a synthetic building block stems from the distinct reactivity of its three functional groups. The iodine, chlorine, and azide (B81097) moieties can be selectively addressed using a variety of reaction conditions, making the compound a linchpin for constructing intricate molecular architectures.
The carbon-iodine bond is the most reactive site for transition-metal-catalyzed cross-coupling reactions. It readily participates in well-established transformations such as Suzuki, Sonogashira, Heck, and Stille couplings, allowing for the introduction of a wide range of aryl, alkyl, and alkynyl substituents. For instance, coupling reactions can be used to introduce alkynes, which can then participate in subsequent cyclization reactions with the adjacent azide group. lookchem.comkyoto-u.ac.jp
The azide group is a versatile functional handle with a rich reaction chemistry. It is relatively stable but can be transformed under specific conditions. mdpi.comunibo.it Key reactions include:
Reduction: The azide can be selectively reduced to a primary amine using reagents like triphenylphosphine (B44618) (the Staudinger reaction) or catalytic hydrogenation, providing a route to substituted anilines. mdpi.com
Cycloaddition: As a 1,3-dipole, the azide group readily participates in [3+2] cycloaddition reactions with alkynes to form stable triazole rings, a cornerstone of "click chemistry". mdpi.comwikipedia.org
Nitrene Formation: Thermal or photochemical decomposition of the azide results in the loss of dinitrogen gas and the formation of a highly reactive nitrene intermediate. diva-portal.org This nitrene can undergo various insertions and cyclizations.
The carbon-chlorine bond is the most stable of the three and generally requires more forcing conditions to react, often via nucleophilic aromatic substitution (SNAr). mdpi.com This tiered reactivity allows chemists to perform reactions at the iodine and azide positions while leaving the chlorine atom intact for later-stage functionalization, adding another layer of synthetic utility. nih.gov
| Functional Group | Key Reactions | Synthetic Utility |
| Iodo (-I) | Suzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig coupling | Introduction of carbon-based substituents (aryl, alkynyl, vinyl) and heteroatoms. |
| Azido (B1232118) (-N₃) | Reduction (Staudinger), [3+2] Cycloaddition (Click Chemistry), Nitrene Formation | Formation of amines, triazoles, and heterocyclic systems via C-H insertion. |
| Chloro (-Cl) | Nucleophilic Aromatic Substitution (SNAr) | Late-stage functionalization under specific, often harsher, conditions. |
Applications in Organic Synthesis of Heterocyclic Compounds
Heterocyclic compounds are fundamental to medicinal chemistry and materials science, and this compound serves as an excellent precursor for their synthesis. researchgate.net The interplay between the azide and the other functional groups, particularly after initial modification, provides direct pathways to a variety of ring systems. mdpi.commdpi.com
One common strategy involves an initial cross-coupling reaction at the iodo position, followed by an intramolecular cyclization involving the azide. For example, a Sonogashira coupling can introduce a terminal alkyne, setting the stage for an intramolecular azide-alkyne cycloaddition to form a fused triazole system. Alternatively, thermal or photochemical activation of the azide can generate a nitrene that inserts into a nearby C-H bond of the newly introduced substituent, leading to the formation of indole (B1671886) or other nitrogen-containing heterocycles. kyoto-u.ac.jp
Vilsmeier-Haack type reactions, which are effective for cyclizing azido acetophenones into oxazoles, represent another potential application. mdpi.comnih.gov this compound could be converted into the necessary acetophenone (B1666503) precursor, which would then undergo cyclization to yield a substituted oxazole, a valuable scaffold in drug discovery.
| Heterocycle Class | Synthetic Strategy | Precursor Moiety |
| Triazoles | Intramolecular [3+2] Cycloaddition | Azide and an alkyne (introduced via coupling at the iodo position). |
| Indoles | Intramolecular Nitrene C-H Insertion | Azide and an ortho-alkyl or vinyl group. kyoto-u.ac.jp |
| Oxazoles | Vilsmeier-Haack Cyclization | Azide and an acetophenone group. nih.gov |
| Pyrazines | Self-condensation of α-amino ketones | Azide is reduced to an amine, which then dimerizes. mdpi.com |
Development of Bioorthogonal Chemical Labeling Reagents
Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The azide group is a premier bioorthogonal handle, and its presence in this compound makes the compound a prime candidate for developing labeling reagents.
The azide's primary role is in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov These reactions are highly specific and efficient, allowing for the covalent attachment of the azido-containing molecule to a biomolecule (e.g., a protein or nucleic acid) that has been metabolically or genetically engineered to contain a complementary alkyne group.
Furthermore, the aryl azide motif is central to photoaffinity labeling (PAL). sfu.ca In PAL, the reagent is introduced to a biological system and allowed to bind to its target protein. Upon irradiation with UV light, the azide group expels nitrogen gas to form a highly reactive nitrene, which then forms a covalent bond with amino acid residues in the immediate vicinity of the binding site. lookchem.com This permanently tags the protein, allowing for its isolation and the identification of the binding location. The iodo- and chloro-substituents on the this compound scaffold can be used to modulate the binding affinity or serve as attachment points for reporter tags like fluorophores or biotin. aablocks.comox.ac.uk
| Labeling Methodology | Role of Azide Group | Key Features |
| Click Chemistry (CuAAC/SPAAC) | 1,3-dipole for cycloaddition with an alkyne. nih.gov | High specificity, high yield, forms stable triazole linkage. |
| Photoaffinity Labeling (PAL) | Photoreactive precursor to a nitrene. lookchem.com | Covalent bond formation upon UV activation, maps binding interactions. |
| Staudinger Ligation | Reacts with a phosphine (B1218219) to form an aza-ylide, which is then trapped. mdpi.com | Forms a stable amide bond under physiological conditions. |
Utility in Supramolecular Assembly and Polymer Science
The applications of this compound extend to the construction of ordered, large-scale molecular systems. In supramolecular chemistry, the focus is on non-covalent interactions to guide the self-assembly of molecules into well-defined architectures. The iodine atom on the ring is a particularly effective halogen bond donor. acs.org Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the donor) and a Lewis basic site (the acceptor). The strong halogen-bonding capability of the iodine in this compound can be exploited to direct its assembly with other molecules, forming predictable crystalline structures or solution-phase aggregates.
In polymer science, this compound can serve as a functional monomer. After modification, for example, through a Sonogashira coupling to introduce another reactive group, it can be incorporated into polymer chains. The azide and chloro groups can then serve as handles for post-polymerization modification. This allows for the synthesis of functional polymers where side chains with specific properties (e.g., biological activity, light-harvesting capability) can be "clicked" onto the polymer backbone via the azide group. mdpi.com This modular approach is highly valuable for creating advanced materials with tailored properties.
| Field | Application | Relevant Functional Groups | Key Interaction/Reaction |
| Supramolecular Chemistry | Directed Self-Assembly | Iodo (-I), Chloro (-Cl) | Halogen Bonding. acs.org |
| Polymer Science | Functional Monomer | Iodo (-I) for polymerization | Cross-coupling reactions. |
| Polymer Science | Post-Polymerization Modification | Azido (-N₃) | Click chemistry for side-chain installation. mdpi.com |
Derivatives and Analogues of 2 Azido 4 Chloro 1 Iodobenzene
Structure-Reactivity Relationships in Related Halogenated Aryl Azides
The reactivity of halogenated aryl azides is a delicate balance of electronic and steric effects imposed by the substituents on the aromatic ring. The azide (B81097) group itself exerts a complex electronic influence; it acts as an inductive electron-withdrawing group, yet it can also behave as an electron-donating group in electrophilic aromatic substitution reactions through resonance. uni-muenchen.de The nature and position of the halogen atoms further modulate this reactivity, particularly in reactions involving the azide group, such as the widely used copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry.
Electronic and Steric Effects: Research into substituent effects on azide reactivity in CuAAC reactions has shown that both electronic properties and steric congestion around the azide are critical factors. researchgate.net
Electronic Effects: The presence of electron-withdrawing groups on the aryl ring generally enhances the reactivity of the azide. researchgate.net The inductive effect of halogens (F, Cl, Br, I) is electron-withdrawing, and this effect has been estimated for the azide group to be intermediate between that of bromine and iodine. uni-muenchen.de This suggests that the halogens in compounds like 2-azido-4-chloro-1-iodobenzene significantly influence the electrophilicity of the azide, which is a key factor in its cycloaddition reactions. researchgate.net
Steric Effects: Steric hindrance around the azide group can impede its approach to a reaction partner, thereby slowing down the reaction rate. The reactivity of alkyl azides, for instance, is highest for those with less sterically congested end groups. researchgate.net In aryl azides, substituents ortho to the azide group can create significant steric challenges.
Thermal Stability: The stability of aryl azides is generally greater than that of alkyl or acyl azides. The nature of the substituent can also influence thermal stability; for example, bromine-substituted analogs may exhibit higher thermal stability compared to their chloro counterparts, making them more suitable for reactions conducted at elevated temperatures.
Investigations into the structure-reactivity relationships of azides have noted that sterically hindered but more electronegative halogens can have a pronounced effect on the reactivity profile of the molecule. scispace.com
Table 1: Influence of Halogen Substituents on Aryl Azide Reactivity
| Feature | Effect on Reactivity | Rationale | Citation |
|---|---|---|---|
| Electronegativity | Electron-withdrawing halogens can increase the azide's reactivity in cycloadditions. | Enhances the electrophilic character of the azide group. | researchgate.net |
| Position (Sterics) | ortho-Halogens can decrease reactivity. | Steric hindrance impedes access to the azide functional group. | researchgate.net |
| Halogen Type | Heavier halogens (e.g., Bromine) can increase thermal stability. | The increased mass and potentially stronger intermolecular interactions contribute to stability. | |
| Leaving Group Ability | Halogens serve as potential leaving groups in nucleophilic aromatic substitution (SNAr). | Allows for sequential functionalization at different positions on the ring. | uni-muenchen.deorganic-chemistry.org |
Design of Next-Generation Azido-Functionalized Building Blocks
Azido-functionalized molecules are crucial building blocks, primarily due to the azide's ability to undergo highly selective and efficient "click" reactions. nih.gov The design of new azido-functionalized building blocks focuses on tailoring their structure to achieve specific properties and functionalities in the final product, whether it be a polymer, a bioactive conjugate, or a complex hierarchical material. acs.orgmdpi.com
A key design principle is the modular incorporation of the azide group without significantly disrupting the inherent electronic or physical properties of the parent molecule. For example, in the development of cross-linkable semiconducting polymers, a small molar percentage (5-10%) of an azido-functionalized thiophene (B33073) monomer was copolymerized into a low-bandgap polymer. This small addition was sufficient to enable UV-light-induced cross-linking without negatively impacting the polymer's desirable absorption and electrochemical properties. acs.orgresearchgate.net
Another design strategy involves leveraging the azide group for bioconjugation. Azido-functionalized carbohydrates, for instance, are designed to be "clicked" onto alkyne-functionalized biomolecules, facilitating the construction of complex glycoconjugates for applications in chemical biology. springernature.com Similarly, azides can be incorporated into bifunctional chelating agents for the development of radiolabeled medical imaging agents. nih.gov
The choice of halogen on an azido-functionalized aromatic ring is also a critical design parameter. Chloro-substituted derivatives have found utility in the synthesis of pesticides, whereas bromo- and iodo-substituted variants are often preferred in medicinal chemistry and materials science, where their facility for undergoing palladium-catalyzed cross-coupling reactions is exploited to build molecular complexity. The ability to use orthogonal chemistries—such as metal-catalyzed coupling at the C-I or C-Br bond and click chemistry at the azide group—makes halogenated aryl azides powerful and versatile building blocks for next-generation materials and therapeutics.
Future Directions and Emerging Research Avenues
Catalyst Development for Enhanced Synthetic Efficiency
The synthetic utility of 2-azido-4-chloro-1-iodobenzene is intrinsically linked to the development of efficient catalytic systems that can selectively address its distinct functional groups. The iodo- and chloro-substituents are amenable to a variety of cross-coupling reactions, while the azide (B81097) group is a versatile precursor for nitrogen-containing heterocycles and bioconjugation.
Future research will likely focus on the design of sophisticated catalysts that can enhance the efficiency and selectivity of transformations involving this compound. For instance, the development of palladium, copper, or nickel-based catalysts with tailored ligand architectures could enable chemoselective cross-coupling reactions at either the iodo or the chloro position. This would allow for a stepwise functionalization of the aromatic ring, providing access to a diverse range of polysubstituted aromatic compounds.
Furthermore, the exploration of bimetallic catalytic systems could unlock novel reaction pathways. A synergistic combination of a catalyst that activates the C-I or C-Cl bond and another that facilitates reactions of the azide group could lead to one-pot, multi-component reactions, significantly streamlining synthetic routes. The development of catalysts for the regioselective C-H activation of the aromatic ring, in the presence of the existing functional groups, would further expand the synthetic toolbox available for this versatile scaffold.
| Catalyst Type | Potential Reaction | Desired Outcome |
| Palladium-based | Suzuki, Sonogashira, Buchwald-Hartwig coupling | Selective C-C and C-N bond formation at the iodo or chloro position. |
| Copper-based | Azide-alkyne cycloaddition (CuAAC) | Efficient synthesis of triazoles. |
| Nickel-based | Reductive coupling, C-O/C-S bond formation | Alternative and cost-effective cross-coupling strategies. |
| Bimetallic Systems | Tandem or cascade reactions | One-pot synthesis of complex molecules. |
| Rhodium/Iridium-based | C-H activation/functionalization | Direct modification of the aromatic ring. |
Exploration of Novel Reactivity Pathways and Transformations
The unique combination of functional groups in this compound opens the door to the exploration of novel and previously inaccessible chemical transformations. The interplay between the electron-withdrawing nature of the chloro and iodo substituents and the reactivity of the azide group can be exploited to design new synthetic strategies.
One promising area of research is the investigation of intramolecular reactions. For example, under thermal or photochemical conditions, the azide group can be converted into a highly reactive nitrene intermediate. This nitrene could potentially undergo intramolecular C-H insertion or cyclization reactions with the adjacent iodo or chloro substituents, or with other parts of a molecule attached to the aromatic ring, leading to the formation of novel heterocyclic systems.
Furthermore, the development of new cycloaddition reactions beyond the well-established copper-catalyzed azide-alkyne cycloaddition (CuAAC) is an active area of research. Exploring strain-promoted azide-alkyne cycloaddition (SPAAC) or other catalyst-free click reactions would broaden the scope of bioconjugation applications. Additionally, investigating the participation of the iodo- and chloro-substituents in pericyclic reactions or as directing groups in catalytic transformations could unveil unprecedented reactivity patterns.
Integration into Flow Chemistry Systems for Scalable Synthesis
The synthesis and manipulation of azido (B1232118) compounds can be hazardous, particularly on a large scale, due to their potential for explosive decomposition. Flow chemistry, with its inherent safety advantages of small reaction volumes and precise control over reaction parameters, offers a compelling solution for the scalable and safe synthesis of this compound and its derivatives.
Microreactors, with their high surface-area-to-volume ratio, can facilitate rapid heat and mass transfer, enabling reactions to be performed under more aggressive conditions with higher yields and selectivities than in traditional batch reactors. The development of packed-bed reactors containing immobilized catalysts could further enhance the efficiency and sustainability of processes involving this compound, allowing for easy catalyst separation and recycling.
| Flow Chemistry Advantage | Application to this compound |
| Enhanced Safety | On-demand generation and consumption of the azide. |
| Precise Control | Improved selectivity in cross-coupling and other reactions. |
| Scalability | Continuous production for industrial applications. |
| Telescoped Reactions | Multi-step synthesis without intermediate isolation. |
| Catalyst Immobilization | Simplified workup and catalyst recycling. |
Expanding Applications in Materials Science and Interdisciplinary Chemical Research
The trifunctional nature of this compound makes it a highly attractive building block for the creation of novel materials with tailored properties and for applications in interdisciplinary fields such as chemical biology and medicinal chemistry.
In materials science , the iodo and chloro groups can serve as handles for polymerization reactions, such as Sonogashira or Suzuki polycondensation, to create conjugated polymers with interesting electronic and optical properties. The azide group can be used for post-polymerization modification, allowing for the introduction of various functionalities, or as a photo-crosslinker to enhance the stability and processability of the materials. The presence of both chloro and iodo substituents offers the potential for orthogonal functionalization, leading to the synthesis of complex, multifunctional polymers.
In the realm of chemical biology , the azide group is a key functional group for bioconjugation via click chemistry. This allows for the attachment of this compound to biomolecules such as proteins, peptides, and nucleic acids. The iodo and chloro substituents can then be used to introduce probes, such as fluorescent dyes or radioactive isotopes, for imaging and diagnostic applications. Furthermore, the molecule itself could serve as a scaffold for the development of new therapeutic agents, where the different functional groups can be modified to optimize binding affinity and biological activity.
The development of molecular probes for imaging and sensing is another exciting avenue. The combination of a bioorthogonal handle (azide) with tunable electronic properties (influenced by the chloro and iodo substituents) makes this compound a promising platform for the design of "turn-on" fluorescent probes or other advanced diagnostic tools.
| Field of Research | Potential Application of this compound |
| Materials Science | Synthesis of conjugated polymers, crosslinking agent. |
| Chemical Biology | Bioconjugation, development of molecular probes. |
| Medicinal Chemistry | Scaffold for drug discovery, targeted drug delivery. |
| Organic Electronics | Component in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-azido-4-chloro-1-iodobenzene in academic laboratories?
- Methodology : The synthesis typically involves sequential halogenation and azide introduction. For example, starting from 1,4-dichloro-2-iodobenzene (MW 272.90 g/mol), sodium azide can replace iodine via nucleophilic aromatic substitution. Optimize reaction conditions by testing solvents (DMF, DMSO) at 60–80°C to balance reactivity and azide stability. Monitor reaction progress via TLC and purify via column chromatography using hexane/ethyl acetate gradients .
Q. How should researchers safely handle and store this compound?
- Safety Protocols :
- Storage : Store at 2–8°C in amber vials to minimize photodegradation. Avoid proximity to reducing agents or heat sources due to azide explosivity risks .
- PPE : Use nitrile gloves, safety goggles, and lab coats. Conduct reactions in a fume hood with blast shields, referencing protocols for halogenated azides .
Q. Which analytical techniques are critical for characterizing this compound?
- Key Methods :
- NMR Spectroscopy : Use / NMR to confirm substituent positions. For example, the iodine atom deshields adjacent protons, producing distinct splitting patterns in this compound compared to fluoro analogs .
- X-ray Crystallography : Resolve structural ambiguities (e.g., azide orientation) as demonstrated for sulfonamide derivatives .
Advanced Research Questions
Q. How can discrepancies in reported LogP values for halogenated azidobenzenes be resolved?
- Data Reconciliation :
- Compare experimental LogP values (e.g., shake-flask vs. HPLC methods) with computational predictions (Molinspiration, ACD/Labs). For 2-chloro-4-fluoroiodobenzene, LogP = 3.08 , while computational models for 2-azido analogs estimate ~2.1. Discrepancies >0.5 units suggest impurities; repurify using preparative HPLC .
Q. What mechanistic insights govern the reactivity of this compound in click chemistry?
- Reactivity Analysis :
- The iodine atom facilitates Sonogashira coupling as a leaving group, while the azide participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC). Kinetic studies (e.g., NMR) reveal that the electron-withdrawing chloro group accelerates Cu(I) intermediate formation by 30% compared to non-halogenated analogs .
Q. How does computational modeling predict regioselectivity in electrophilic substitution reactions?
- DFT Studies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
